Cas no 1807008-13-4 (4-Bromo-2-fluoro-6-iodonitrobenzene)

4-Bromo-2-fluoro-6-iodonitrobenzene is a halogenated nitrobenzene derivative with a highly functionalized aromatic ring, making it a valuable intermediate in organic synthesis. Its distinct combination of bromo, fluoro, iodo, and nitro substituents enables selective cross-coupling reactions, nucleophilic substitutions, and further derivatization for pharmaceuticals, agrochemicals, and materials science applications. The electron-withdrawing nitro group enhances reactivity toward substitution, while the halogen diversity allows for sequential functionalization. This compound is particularly useful in designing complex molecules due to its orthogonal reactivity patterns. It is typically handled under controlled conditions due to its sensitivity and potential hazards. High purity grades ensure reproducibility in research and industrial processes.
4-Bromo-2-fluoro-6-iodonitrobenzene structure
1807008-13-4 structure
Product Name:4-Bromo-2-fluoro-6-iodonitrobenzene
CAS No:1807008-13-4
MF:C6H2BrFINO2
MW:345.892456531525
CID:4618608
PubChem ID:99770316
Update Time:2025-05-24

4-Bromo-2-fluoro-6-iodonitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1807008-13-4
    • 5-BROMO-1-FLUORO-3-IODO-2-NITROBENZENE
    • AKOS027311304
    • F85740
    • PS-10356
    • 4-Bromo-2-fluoro-6-iodonitrobenzene
    • 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene
    • MFCD28348556
    • Inchi: 1S/C6H2BrFINO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
    • InChI Key: QQFBEHHMRSNUOL-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1[N+](=O)[O-])F)Br

Computed Properties

  • Exact Mass: 344.82977g/mol
  • Monoisotopic Mass: 344.82977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 4-Bromo-2-fluoro-6-iodonitrobenzene

4-Bromo-2-fluoro-6-iodonitrobenzene: A Comprehensive Overview

The compound 4-Bromo-2-fluoro-6-iodonitrobenzene, identified by the CAS number 1807008-13-4, is a highly substituted aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by the presence of three halogen substituents—bromine, fluorine, and iodine—along with a nitro group attached to the benzene ring. The unique combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in research and development.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and materials science. The presence of multiple halogen atoms in 4-Bromo-2-fluoro-6-iodonitrobenzene enhances its reactivity and selectivity in various chemical reactions. For instance, the bromine and iodine atoms can act as leaving groups in substitution reactions, while the fluorine atom contributes to the molecule's stability and bioavailability. The nitro group further increases the compound's polarity, which is advantageous in designing drugs with specific pharmacokinetic properties.

The synthesis of 4-Bromo-2-fluoro-6-iodonitrobenzene typically involves a multi-step process that includes nitration, halogenation, and purification steps. Researchers have explored various methods to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.

In terms of applications, 4-Bromo-2-fluoro-6-iodonitrobenzene has shown promise in the development of novel pharmaceutical agents. Its structure makes it a potential candidate for designing drugs targeting specific receptors or enzymes. For example, studies have demonstrated that this compound can modulate certain kinase activities, which are critical in cancer therapy. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new materials for light-emitting diodes (LEDs) or sensors.

The environmental impact of halogenated aromatic compounds, including 4-Bromo-2-fluoro-6-iodonitrobenzene, has also been a subject of recent research. While these compounds are generally stable under normal conditions, their persistence in the environment raises concerns about their long-term effects on ecosystems. Scientists are investigating methods to degrade these compounds efficiently using biodegradation or advanced oxidation processes.

In conclusion, 4-Bromo-2-fluoro-6-iodonitrobenzene, with its unique structure and properties, continues to be a focal point in chemical research. Its potential applications span across pharmaceuticals, materials science, and environmental chemistry. As researchers delve deeper into its properties and mechanisms, this compound is expected to contribute significantly to advancements in these fields.

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